molecular formula C19H31NO6 B5148956 N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B5148956
M. Wt: 369.5 g/mol
InChI Key: ZYDFIGGGYNQYDJ-UHFFFAOYSA-N
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Description

N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine; oxalic acid is a complex organic compound. It is characterized by the presence of a tert-butylphenoxy group, ethoxy linkages, and a propan-2-amine moiety. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps The initial step often includes the preparation of the tert-butylphenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy linkages

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include tert-butylphenol, ethylene oxide, and propan-2-amine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-N-propyl-1-propanamine
  • N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-3-methoxy-1-propanamine

Uniqueness

N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific structural features, such as the tert-butylphenoxy group and ethoxy linkages

Properties

IUPAC Name

N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14(2)18-10-11-19-12-13-20-16-9-7-6-8-15(16)17(3,4)5;3-1(4)2(5)6/h6-9,14,18H,10-13H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDFIGGGYNQYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=CC=C1C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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